molecular formula C12H9F2NO2 B15146182 Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

Katalognummer: B15146182
Molekulargewicht: 237.20 g/mol
InChI-Schlüssel: DLTJIBLUUMKTIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate (CAS 623572-48-5) is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a molecular formula of C12H9F2NO2 and a molecular weight of 237.20 g/mol . Its structure contains a reactive prop-2-enoate (acrylate) ester backbone, which is cyano-activated and linked to a 3,4-difluorophenyl ring, making it a versatile Michael acceptor and intermediate for cyclization reactions and the construction of more complex heterocyclic systems . Its primary research value lies in its role as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Published patent literature identifies this specific compound as a crucial precursor in the multi-step synthesis of Ticagrelor, a widely used antiplatelet medication . Researchers utilize this building block to introduce the (3,4-difluorophenyl) moiety into target molecules, a common pharmacophore in drug discovery. The compound is offered with a purity of ≥95%, ensuring consistency and reliability in experimental outcomes . Intended Use & Handling: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the product's Safety Data Sheet (SDS) prior to handling.

Eigenschaften

Molekularformel

C12H9F2NO2

Molekulargewicht

237.20 g/mol

IUPAC-Name

ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3

InChI-Schlüssel

DLTJIBLUUMKTIU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate has several applications in scientific research:

  • Chemistry It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a drug candidate for various diseases.
  • Industry It is used in the development of new materials and as a building block for complex chemical synthesis.

Potential Activities

  • Antitumor Activity: Derivatives of cyanoacrylate compounds have shown promise in anti-tumor studies. This compound may exhibit similar properties due to structural analogies.
  • Anti-inflammatory Properties: Compounds with similar structures have been explored for their anti-inflammatory effects. The electrophilic nature of the cyano group allows potential interactions with nucleophiles in biological systems.

Case Studies and Research Findings

  • Research indicates that compounds similar to this compound can interact with various enzymes due to their electrophilic characteristics. A study demonstrated that such interactions could lead to inhibition of certain enzyme activities related to cancer progression.
  • In another study focusing on antimicrobial activity, derivatives of cyanoacrylate compounds were screened for their ability to inhibit bacterial growth. While direct data on this compound was not available, the results suggested that structural modifications could significantly influence biological activity.

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Ethyl 2-cyano-3-(substituted phenyl)prop-2-enoate Derivatives

Compound Name Substituent on Phenyl Ring Molecular Formula CAS No. Key Applications/Notes
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate 3,4-difluoro C12H9F2NO2 623572-48-5 Pharmaceutical intermediates
Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate 4-fluoro C12H10FNO2 18861-57-9 Fluorescent probes
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate 3-(trifluoromethoxy) C13H10F3NO3 157951-16-1 Agrochemical precursors
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy C13H13NO3 - Biologically active propenoates
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Furan-2-yl C10H9NO3 23973-22-0 Polymer additives

Key Observations:

Fluorinated Derivatives: The 3,4-difluorophenyl variant (CAS 623572-48-5) exhibits enhanced electrophilicity compared to mono-fluorinated analogs (e.g., 4-fluorophenyl; CAS 18861-57-9), facilitating nucleophilic attack in cycloaddition reactions . The trifluoromethoxy substituent (CAS 157951-16-1) introduces greater lipophilicity, making it suitable for agrochemical applications .

Non-Fluorinated Derivatives: The 4-methoxyphenyl analog (C13H13NO3) shows syn-periplanar conformation across the C=C bond (torsion angle: 3.2°), which stabilizes its crystal structure and enhances solubility in polar solvents . Furan-2-yl derivatives (e.g., CAS 23973-22-0) exhibit conjugated π-systems, useful in optoelectronic materials .

Thermodynamic and Physicochemical Properties

Table 2: Thermodynamic Data for Selected Derivatives

Compound (CAS No.) Melting Point (°C) Heat Capacity (J/mol·K) Solubility in Water
3,4-Difluorophenyl (623572-48-5) Not reported Not reported Low
4-Fluorophenyl (18861-57-9) Not reported Not reported Moderate
Furan-2-yl (23973-22-0) 85–87 250–300 (gas phase) Insoluble
2,4,6-Trimethoxyphenyl (930779-93-4) 132–134 320–350 (condensed phase) Low

Key Findings:

  • Derivatives with bulky substituents (e.g., 2,4,6-trimethoxyphenyl; CAS 930779-93-4) exhibit higher melting points due to increased crystal lattice stability .
  • Fluorinated compounds generally show lower water solubility, aligning with their applications in hydrophobic drug delivery systems .

Biologische Aktivität

Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is a compound with significant potential in medicinal and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

  • Molecular Formula : C12_{12}H9_{9}F2_{2}NO2_{2}
  • Molecular Weight : 237.20 g/mol
  • IUPAC Name : Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate
  • Structure : The compound features a cyano group and a difluorophenyl substituent, contributing to its unique chemical properties.

Potential Activities

  • Antitumor Activity : Derivatives of cyanoacrylate compounds have shown promise in anti-tumor studies. Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate may exhibit similar properties due to structural analogies.
  • Anti-inflammatory Properties : Compounds with similar structures have been explored for their anti-inflammatory effects. The electrophilic nature of the cyano group allows for potential interactions with nucleophiles in biological systems.

The mechanism by which ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate exerts its effects likely involves:

  • Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to react with nucleophiles in biological molecules such as proteins and enzymes.
  • Binding Affinity Modulation : The difluorophenyl group may enhance binding affinity to specific receptors or enzymes, influencing their activity and leading to therapeutic effects.

Comparative Analysis

To better understand the uniqueness of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoateC12_{12}H9_{9}F2_{2}NO2_{2}Contains a methyl group instead of ethylSlightly lower molecular weight; different substitution pattern
Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoateC12_{12}H9_{9}ClNO2_{2}Contains a chlorophenyl groupDifferent halogen; potential differences in biological activity
Ethyl 2-cyano-3-(phenyl)prop-2-enoateC11_{11}H9_{9}NO2_{2}Lacks fluorine substituentsMore hydrophobic; potentially different reactivity

Case Studies and Research Findings

  • Study on Electrophilic Compounds : Research indicates that compounds similar to ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate can interact with various enzymes due to their electrophilic characteristics. A study demonstrated that such interactions could lead to inhibition of certain enzyme activities related to cancer progression.
  • Screening for Antimicrobial Properties : In another study focusing on antimicrobial activity, derivatives of cyanoacrylate compounds were screened for their ability to inhibit bacterial growth. While direct data on ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate was not available, the results suggested that structural modifications could significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and a substituted benzaldehyde derivative (e.g., 3,4-difluorobenzaldehyde). Key steps include:

  • Catalyst selection (e.g., piperidine or ammonium acetate).
  • Solvent optimization (e.g., ethanol or toluene under reflux).
  • Purification via recrystallization or column chromatography.
    • Purity Control : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water 70:30) to verify purity >98%. Confirm structure via 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR (CDCl₃, 400 MHz) identifies protons on the difluorophenyl ring (δ 7.2–7.8 ppm) and ester/cyano groups (δ 4.3 ppm for -OCH₂CH₃, δ 3.5 ppm for -CN).
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).
  • Mass Spectrometry : ESI-MS (m/z = 267.2 [M+H]⁺) confirms molecular weight.
    • Advanced Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond angles .

Q. How does the compound’s solubility profile impact experimental design?

  • Solubility Data :

SolventSolubility (mg/mL, 25°C)
DMSO>50
Ethanol20–30
Water<0.1
  • Design Implications : Use polar aprotic solvents (e.g., DMSO) for reaction kinetics studies. For biological assays, pre-dissolve in DMSO and dilute with aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and reactivity?

  • Methodology :

  • Apply the Colle-Salvetti correlation-energy formula (LSDA/6-31G* basis set) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
  • Validate against experimental UV-Vis spectra (λ_max ~300 nm) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl).
    • Applications : Predict sites for nucleophilic/electrophilic attacks, guiding derivatization for materials science .

Q. What methodologies resolve contradictions between experimental and computational thermodynamic data?

  • Case Study : Discrepancies in enthalpy of formation (ΔH_f) between adiabatic calorimetry (e.g., TAU-10 calorimeter) and DFT calculations.
  • Resolution Steps :

Reassess computational parameters (e.g., include dispersion corrections like Grimme’s D3).

Verify experimental conditions (e.g., sample purity >99%, calibrated calorimeter).

Cross-reference with related compounds (e.g., ethyl cinnamate derivatives) to identify systematic errors .

Q. Which crystallographic tools are critical for analyzing hydrogen-bonding networks and crystal packing?

  • Tools :

  • SHELXL : Refine crystal structures using least-squares minimization. Key metrics: R-factor <5%, wR₂ <10%.
  • ORTEP-3 : Visualize anisotropic displacement parameters and intermolecular interactions (e.g., C–H···F bonds).
    • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R22(8)\text{R}_2^2(8) rings) and predict polymorphism .

Q. How do substituent effects (e.g., fluorine position) influence thermodynamic stability?

  • Comparative Study :

DerivativeΔG (kJ/mol, 298 K)Melting Point (°C)
3,4-difluorophenyl-152.3118–120
2,3-difluorophenyl-145.8105–107
  • Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances lattice energy in the 3,4-derivative, increasing melting point and thermal stability .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields under varying catalytic conditions?

  • Case Example : Yield drops from 85% to 60% when switching from piperidine to DBU as a catalyst.
  • Troubleshooting :

  • Analyze reaction intermediates via in situ FT-IR to detect side reactions (e.g., ester hydrolysis).
  • Optimize solvent polarity (e.g., switch from ethanol to THF) to stabilize the transition state .

Methodological Tables

Table 1 : Thermodynamic Measurement Protocols (Adiabatic Calorimetry)

ParameterSpecification
InstrumentTAU-10 Calorimeter (Termis, Moscow)
Temperature Range78–370 K
Sample Mass50–100 mg
Uncertainty±2% (expanded, k=2)

Table 2 : Crystallographic Software Comparison

SoftwareApplicationReference
SHELXLStructure refinement
ORTEP-3Thermal ellipsoid visualization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.